tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate
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Overview
Description
tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate: is a complex organic compound with a unique structure that includes a tert-butyl group, a cycloheptyl ring, and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate typically involves multiple stepsThe reaction conditions often require the use of a base such as sodium hydride or potassium carbonate, and solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the 3-chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes and signaling pathways .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and coatings with enhanced properties .
Mechanism of Action
The mechanism of action of tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- N-(tert-Butoxycarbonyl)-1,4-diaminobutane
- tert-Butyl N-(2-(methylamino)ethyl)carbamate
Uniqueness: tert-Butyl N-[1-({[(3-chlorophenyl)carbamoyl]amino}methyl)cycloheptyl]carbamate stands out due to its unique combination of a cycloheptyl ring and a 3-chlorophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[1-[[(3-chlorophenyl)carbamoylamino]methyl]cycloheptyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O3/c1-19(2,3)27-18(26)24-20(11-6-4-5-7-12-20)14-22-17(25)23-16-10-8-9-15(21)13-16/h8-10,13H,4-7,11-12,14H2,1-3H3,(H,24,26)(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXBVWVIDRDNQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)CNC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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